molecular formula C12H12ClNO2 B1405886 1-(4-Chlorobenzyl)piperidine-2,4-dione CAS No. 1279723-89-5

1-(4-Chlorobenzyl)piperidine-2,4-dione

Cat. No. B1405886
M. Wt: 237.68 g/mol
InChI Key: IGPKQUCMVHUFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Chemical Structure :

Synthesis Analysis

  • Novel Methods : These include anionic enolate rearrangements, which provide a simple and effective route to structurally diverse piperidine-2,4-dione-type azaheterocycles .

Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring with a chlorobenzyl group attached at the 1-position. The chlorine atom is substituted on the benzyl moiety .


Physical And Chemical Properties Analysis

  • Melting Point : Notable variations exist in the literature, but it typically melts around 104-106°C at low pressure .
  • Density : The compound has a density of approximately 1.140 g/mL at 25°C .
  • Refractive Index : The refractive index at 20°C is approximately 1.5580 .

Scientific Research Applications

Synthesis of Piperidine-2,4-dione-type Azaheterocycles

Piperidine-2,4-dione, a close relative of 1-(4-Chlorobenzyl)piperidine-2,4-dione, is utilized in synthesizing azaheterocycles. These compounds are prepared in both racemic and enantiopure forms using traditional carbonyl compound transformations and novel anionic enolate rearrangements. Their unique structure and reactivity make them a modern platform for creating functionalized piperidine-type systems with significant synthetic and medicinal potential (Tikhov & Kuznetsov, 2020).

Crystal Structure Analysis

The crystal structure of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, another related compound, has been studied. This research reveals its orthorhombic space group and unit-cell parameters, providing insights into the structural characteristics of similar compounds (Rajnikant et al., 2010).

Aromatase Inhibition

Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been investigated for their selective inhibition of aromatase, an enzyme crucial in steroid synthesis. This research explores derivatives with variable 1-alkyl and 3-alkyl substituents, contributing to the understanding of enzyme inhibition by piperidine-dione compounds (Leung et al., 1987).

One-Pot Synthesis Applications

The one-pot synthesis of Nα-urethane-protected β- and γ-amino acids using piperidine-dione compounds demonstrates their utility in efficient and high-yield chemical synthesis (Cal et al., 2012).

Microlithography in Materials Science

3-Diazopiperi-2,4-diones, which can be derived from similar piperidine-dione compounds, have been used in microlithography for their high quantum yield in the Wolff rearrangement. This application is crucial in the field of materials science (Tattersall et al., 2004).

Safety And Hazards

  • Precautionary Statements :
    • Store away from open flames or heat sources .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)8-14-6-5-11(15)7-12(14)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKQUCMVHUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)piperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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